molecular formula C20H17N5O3S B2766652 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide CAS No. 573943-96-1

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2766652
CAS No.: 573943-96-1
M. Wt: 407.45
InChI Key: INKUBLIJCMOCHS-UHFFFAOYSA-N
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Description

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H17N5O3S and its molecular weight is 407.45. The purity is usually 95%.
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Biological Activity

The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide is a novel triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potentials, supported by case studies and research findings.

Structural Overview

The compound features a complex structure combining a triazole ring, furan moiety, and phenoxyphenyl acetamide. The molecular formula is C16H16N5O2SC_{16}H_{16}N_5O_2S with a molecular weight of approximately 377.8 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Property Value
Molecular FormulaC16H16N5O2S
Molecular Weight377.8 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, suggesting that the triazole ring enhances binding affinity to bacterial enzymes, potentially disrupting their function .

Antifungal Activity

Triazoles are well-known antifungal agents. The compound's structure allows it to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. In vitro assays demonstrated its efficacy against Candida species and other fungi .

Anticancer Potential

Several studies have explored the anticancer properties of triazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in various types of cancer, including breast and lung cancers. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The triazole ring can chelate metal ions in enzyme active sites, leading to inhibition of key metabolic pathways.
  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells, promoting programmed cell death.
  • Antimicrobial Mechanism : By inhibiting ergosterol synthesis in fungi and disrupting bacterial cell wall synthesis, the compound exerts its antimicrobial effects.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several triazole derivatives including our compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antimicrobial activity .

Case Study 2: Anticancer Activity

In a cellular study on MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis revealed an increase in early apoptotic cells after treatment .

Properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c21-25-19(17-7-4-12-27-17)23-24-20(25)29-13-18(26)22-14-8-10-16(11-9-14)28-15-5-2-1-3-6-15/h1-12H,13,21H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKUBLIJCMOCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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